molecular formula C8H14O3 B1332390 1,4-Dioxaspiro[4.5]decan-6-ol CAS No. 78881-14-8

1,4-Dioxaspiro[4.5]decan-6-ol

Cat. No.: B1332390
CAS No.: 78881-14-8
M. Wt: 158.19 g/mol
InChI Key: ULFJQQOXMQRFTN-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[4.5]decan-6-ol is a useful research compound. Its molecular formula is C8H14O3 and its molecular weight is 158.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Applications in Organic Chemistry

1,4-Dioxaspiro[4.5]decan-8-one, closely related to 1,4-Dioxaspiro[4.5]decan-6-ol, serves as a bifunctional synthetic intermediate widely used in the synthesis of various organic chemicals. These include pharmaceutical intermediates, liquid crystals, and insecticides. Its production involves selective deketalization in an acidic solution, with acetic acid often used as a catalyst. This synthesis process offers higher yields and reduced reaction times compared to traditional methods (Zhang Feng-bao, 2006).

Stereoselective Synthesis for Natural Product Derivatives

The compound has been utilized in the stereoselective synthesis of natural product derivatives. For instance, α-bromo spiroketals derived from 1,6-dioxaspiro[4.5]decane undergo dehydrobromination to produce alkenes, which can be further hydrated to synthesize components found in the rectal glandular secretion of certain Bactrocera species, like the olive fly. This highlights its potential in bioorganic chemistry and pheromone synthesis (E. Lawson et al., 1993).

Role in Heterocyclic Chemistry

1,4-Dioxaspiro[4.5]decan-8-one has been a starting point for synthesizing derivatives of tetrahydrobenzofurazan and tetrahydrobenzofuroxan. These derivatives, which feature hydroxy or dioxolane groups, have been studied under acid hydrolysis conditions. This application signifies the compound's importance in heterocyclic chemistry and its role in creating structurally diverse molecules (V. A. Samsonov & L. B. Volodarsky, 2000).

Pharmaceutical Research

The catalytic hydrogenation of derivatives of this compound has been explored, particularly in the context of pharmaceutical research. For example, the hydrogenation of 6-(4-Methoxy-2-pyridyl)-1, 4-dioxaspiro [4, 5] decan-6-ol and its stereochemical analysis play a role in understanding drug synthesis and molecular interactions (Z. Horii et al., 1972).

Environmental and Sustainable Chemistry

Research on 1,4-Dioxaspiro[4.5]decane-2-methanol, a derivative of this compound, focuses on its solubility in sustainable solvents like water and ionic liquids. This work is crucial for designing alternative reactions and processes in environmental chemistry, highlighting the compound's role in green and sustainable chemistry initiatives (Catarina I. Melo et al., 2012).

Safety and Hazards

The safety data sheet for a related compound, 1,4-Dioxaspiro[4.5]decan-6-one, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

1,4-dioxaspiro[4.5]decan-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c9-7-3-1-2-4-8(7)10-5-6-11-8/h7,9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULFJQQOXMQRFTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C(C1)O)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10340787
Record name 1,4-Dioxaspiro[4.5]decan-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78881-14-8
Record name 1,4-Dioxaspiro[4.5]decan-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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